((4-Chlorophenyl)(methyl)amino)methanol
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Overview
Description
((4-Chlorophenyl)(methyl)amino)methanol is an organic compound that features a chlorinated phenyl group, a methylamino group, and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chlorophenyl)(methyl)amino)methanol typically involves the reaction of 4-chlorobenzaldehyde with methylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
((4-Chlorophenyl)(methyl)amino)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the primary amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
((4-Chlorophenyl)(methyl)amino)methanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ((4-Chlorophenyl)(methyl)amino)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
((4-Bromophenyl)(methyl)amino)methanol: Similar structure but with a bromine atom instead of chlorine.
((4-Fluorophenyl)(methyl)amino)methanol: Similar structure but with a fluorine atom instead of chlorine.
((4-Methoxyphenyl)(methyl)amino)methanol: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
((4-Chlorophenyl)(methyl)amino)methanol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making the compound versatile for different applications.
Properties
Molecular Formula |
C8H10ClNO |
---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
(4-chloro-N-methylanilino)methanol |
InChI |
InChI=1S/C8H10ClNO/c1-10(6-11)8-4-2-7(9)3-5-8/h2-5,11H,6H2,1H3 |
InChI Key |
JPCRKZMRCHYQAH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CO)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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